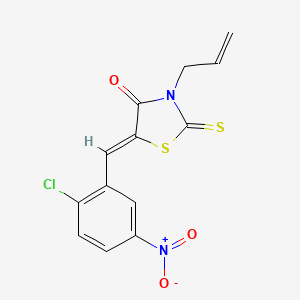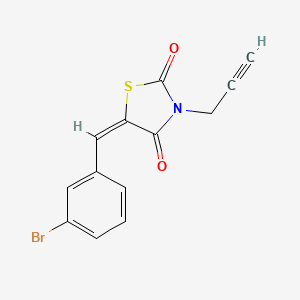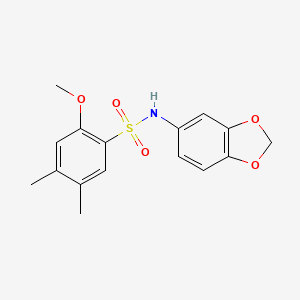
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as TBB, is a small molecule inhibitor that is widely used in scientific research. It has been shown to have a potent inhibitory effect on a variety of protein kinases, making it a valuable tool for investigating the role of these enzymes in cellular signaling pathways.
Mecanismo De Acción
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the kinase from phosphorylating its substrates, thereby disrupting cellular signaling pathways. This compound has been shown to have a high degree of selectivity for certain kinases, which makes it a valuable tool for investigating the specific role of these enzymes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on protein kinases, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is its high degree of selectivity for certain protein kinases. This makes it a valuable tool for investigating the specific role of these enzymes in cellular signaling pathways. However, this compound also has some limitations. It can be difficult to work with due to its low solubility in aqueous solutions, and it can be toxic to cells at high concentrations.
Direcciones Futuras
There are many potential future directions for research involving 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another area of interest is the use of this compound as a therapeutic agent for the treatment of cancer and other diseases. Finally, this compound could be used to investigate the role of protein kinases in other cellular processes, such as metabolism and immune function.
Conclusion:
In conclusion, this compound is a valuable tool for investigating the role of protein kinases in cellular signaling pathways. It has a potent inhibitory effect on a variety of kinases and has been shown to have anti-inflammatory and anti-cancer properties. While it has some limitations, this compound has many potential applications in scientific research and could be used to investigate a wide range of cellular processes.
Métodos De Síntesis
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized using a variety of methods, but the most commonly used approach is the condensation of 4-tert-butylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with phenylhydrazine and acetic anhydride to yield the final compound.
Aplicaciones Científicas De Investigación
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been used extensively in scientific research to investigate the role of protein kinases in cellular signaling pathways. It has been shown to have a potent inhibitory effect on a variety of kinases, including Akt, PDK1, and PKC. This compound has been used to study the role of these kinases in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation.
Propiedades
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-20(2,3)15-11-9-14(10-12-15)13-17-18(23)22(19(24)21-17)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,21,24)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGIJQBECRHKQV-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5038376.png)
![1-{4-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5038384.png)
![2-(1-(2,2-dimethylpropyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5038390.png)
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5038409.png)



![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5038430.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(2-pyridinylmethyl)ethanamine](/img/structure/B5038434.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038473.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5038496.png)